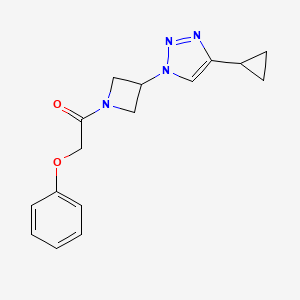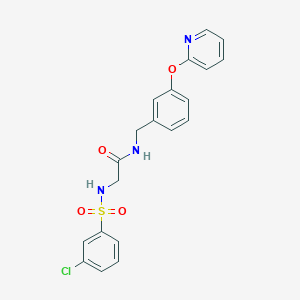![molecular formula C11H13N5O3 B2792395 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid CAS No. 1232781-75-7](/img/structure/B2792395.png)
4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, an amino group, and a hydroxy group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of an appropriate precursor with sodium azide under high-temperature conditions. The amino and hydroxy groups are introduced through subsequent reactions with suitable reagents.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid is employed as a probe to study enzyme activities and metabolic pathways. Its ability to interact with various biomolecules makes it a valuable tool in biochemistry.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs. Its structural features allow it to bind to specific targets, making it useful in the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its versatility and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The amino and hydroxy groups play a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, triggering signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
3-(3-amino-4-hydroxyphenyl)propanoic acid
4-(3-amino-4-hydroxyphenyl)butanoic acid
2-amino-4-(3-amino-4-hydroxyphenyl)phenol
Uniqueness: 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid stands out due to its tetrazole ring, which is not present in the other listed compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[5-(3-amino-4-hydroxyphenyl)tetrazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c12-8-6-7(3-4-9(8)17)11-13-15-16(14-11)5-1-2-10(18)19/h3-4,6,17H,1-2,5,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJXNVDTJNBMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN(N=N2)CCCC(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(Dimethylamino)-N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2792312.png)

![1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2792314.png)

![2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2792318.png)

![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/new.no-structure.jpg)
![2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2792324.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2792327.png)


![6-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2792333.png)
![N-(4-ethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2792334.png)

